N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Overview
Description
“N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide” is a chemical compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is a part of several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds results in the formation of quinoxaline . Trifluoromethylpyridines, which are a key structural motif in active agrochemical and pharmaceutical ingredients, can also be synthesized .Scientific Research Applications
Radioligand Development for PET Imaging
Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives, including those similar to N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide, for developing radioligands for positron emission tomography (PET) imaging. These compounds were evaluated for their potential in visualizing peripheral benzodiazepine type receptors (PBR) in vivo, which is crucial for assessing various physiological and pathological conditions (Matarrese et al., 2001).
Polymerization and Material Sciences
Baek et al. (2003) focused on the polymerization of diphenylquinoxaline-containing monomers, leading to hyperbranched aromatic polyamides. These materials exhibit unique properties due to the presence of quinoxaline units, which are structurally similar to this compound. Their work contributes to the development of high-performance materials suitable for various applications, including coatings and adhesives (Baek et al., 2003).
Electrochemical Studies
Shah et al. (2014) investigated the electrochemical behavior of a novel quinoxaline carboxylic acid derivative, focusing on its redox mechanism. This research provides insights into the electrochemical properties of quinoxaline derivatives, which can be applied in designing electrochemical sensors and other devices (Shah et al., 2014).
Antitumor and Antimicrobial Applications
Several studies have been conducted on the antitumor and antimicrobial potential of quinoxaline derivatives. For example, Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives and evaluated their cytotoxic activities, demonstrating the potential of these compounds as anticancer agents (Bhatt et al., 2015). Additionally, Vieira et al. (2014) explored the antimicrobial activity of quinoxaline 1,4-dioxide derivatives, indicating their promise in developing new antimicrobial drugs (Vieira et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is the human soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
This compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
By inhibiting sEH, this compound affects the metabolism of EETs . Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, enhancing their signaling effects .
Pharmacokinetics
The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment suggests it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
The inhibition of sEH by this compound leads to increased levels of EETs . This can result in various physiological effects, depending on the specific roles of EETs in different tissues. For example, in the cardiovascular system, increased EET levels can lead to vasodilation and reduced blood pressure .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)24-12-4-2-11(3-5-12)22-15(23)10-1-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHDXYOVGYHQMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326700 | |
Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796041 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
830352-53-9 | |
Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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